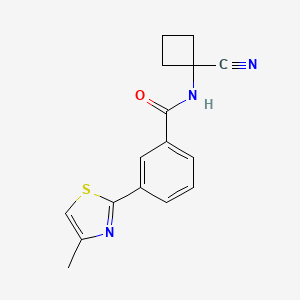

N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-9-21-15(18-11)13-5-2-4-12(8-13)14(20)19-16(10-17)6-3-7-16/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOONQNLLAYAIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)NC3(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide typically involves multiple steps:

Formation of the Cyanocyclobutyl Group:

Thiazole Ring Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling Reaction: The final step involves coupling the cyanocyclobutyl group and the thiazole ring with a benzamide moiety under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide-thiazole scaffold with several analogs, but its substituents differentiate its properties:

Key Observations :

- Thiazole Substituents : The 4-methylthiazol-2-yl group in the target compound contrasts with the 5-methylthiazol-2-yl in filapixant. Positional differences in methyl substitution on the thiazole ring can alter electronic properties and steric interactions with target proteins .

- Cyanocyclobutyl vs. Cyanocyclohexyl: The 1-cyanocyclobutyl group in the target compound introduces ring strain and a smaller hydrophobic profile compared to the 1-cyanocyclohexyl group in sulfonamide inhibitors (e.g., 7k, 7m). This may enhance binding specificity in enzyme pockets but reduce metabolic stability due to increased reactivity .

- Sulfonamide vs.

Computational and Pharmacokinetic Insights

- Drug Likeness: Compounds with benzamide-thiazole scaffolds (e.g., ) often exhibit favorable LogP values (2–4) and moderate molecular weights (<500 Da), supporting oral bioavailability. The cyanocyclobutyl group may increase hydrophobicity, requiring formulation adjustments .

- Toxicity: Thiazole derivatives generally show low acute toxicity, but the cyanocyclobutyl group’s metabolic byproducts (e.g., cyanide release) warrant further toxicological profiling .

Biological Activity

N-(1-Cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-YL)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{12}N_{4}OS

- Molecular Weight : 244.31 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related thiazole derivative demonstrated IC50 values against various cancer cell lines (A549, HCC827, NCI-H358) ranging from 0.85 μM to 7.02 μM, showcasing its effectiveness in inhibiting tumor growth in vitro .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiazole Derivative | A549 | 2.12 ± 0.21 |

| Thiazole Derivative | HCC827 | 5.13 ± 0.97 |

| Thiazole Derivative | NCI-H358 | 0.85 ± 0.05 |

These findings suggest that the thiazole moiety may enhance the antitumor activity of the compound through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor potential, compounds with similar structural features have also shown promising antimicrobial activity. A study highlighted that certain thiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Study 1: In Vivo Efficacy

A recent in vivo study evaluated the efficacy of a thiazole-based compound similar to this compound in a xenograft model of human lung cancer. The results indicated a tumor growth inhibition rate of approximately 48% compared to control groups, which underscores the potential therapeutic application of this compound in oncology .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiazole derivatives has revealed that modifications on the thiazole ring can significantly influence biological activity. For example, substitutions at specific positions on the thiazole ring have been correlated with enhanced cytotoxicity against various cancer cell lines, suggesting avenues for further optimization of this compound .

Q & A

Basic: What synthetic strategies are employed for the preparation of N-(1-cyanocyclobutyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Cyanocyclobutyl group introduction : Reacting cyclobutane derivatives with cyanating agents (e.g., trimethylsilyl cyanide) under anhydrous conditions.

- Thiazole ring formation : Using Hantzsch thiazole synthesis with thiourea and α-halo ketones, followed by methylation at the 4-position .

- Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid derivative and the cyanocyclobutyl amine intermediate.

Key analytical validation includes NMR for functional group confirmation and LCMS for purity assessment (>95%) .

Advanced: How are crystallographic methods applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and conformational details:

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω scans.

- Refinement : SHELXL-2018/3 refines atomic coordinates and thermal parameters, with absorption corrections via SADABS .

- Validation : Check for R-factor convergence (e.g., ) and data-to-parameter ratios >15:1 to avoid overfitting .

Example: Orthorhombic crystal systems (space group ) with unit cell parameters Å, Å, Å are typical for benzamide derivatives .

Advanced: What methodologies address contradictions in biological activity data for purinoreceptor antagonism?

Discrepancies in IC values may arise from assay conditions. Robust approaches include:

- Standardized assays : Use recombinant human purinoreceptors (e.g., P2X7) in HEK293 cells with ATP-induced IL-1β release as a readout.

- Control normalization : Include reference antagonists (e.g., AZD9056) to calibrate inter-experimental variability .

- Structure-activity relationship (SAR) : Systematically modify the cyanocyclobutyl or thiazole moieties to isolate critical pharmacophores .

Advanced: How are computational techniques utilized to predict target engagement and off-target effects?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to purinoreceptor ATP pockets. Prioritize poses with hydrogen bonds to residues like Lys63 and Asp316 .

- MD simulations : GROMACS assesses ligand stability in the binding site over 100 ns trajectories, monitoring RMSD (<2 Å) and binding free energy (MM-PBSA).

- Off-target screening : SwissTargetPrediction cross-references structural motifs with known bioactive databases to flag kinase or GPCR interactions .

Advanced: What strategies optimize synthetic yields while minimizing byproducts in benzamide coupling?

- Reagent selection : Use DIPEA as a base to reduce racemization in carbodiimide-mediated couplings.

- Solvent optimization : Anhydrous DMF or dichloromethane improves reaction homogeneity.

- Byproduct suppression : Add molecular sieves (3Å) to sequester water, minimizing hydrolysis of activated esters.

- Real-time monitoring : ReactIR tracks carbonyl stretching (1650–1750 cm) to confirm intermediate formation .

Basic: How is compound purity validated post-synthesis?

- Chromatography : HPLC with C18 columns (ACN/water + 0.1% TFA) confirms >95% purity.

- Spectroscopic analysis : NMR (DMSO-) identifies aromatic protons (δ 7.2–8.1 ppm) and cyanocyclobutyl signals (δ 1.8–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : ESI+ mode verifies with <5 ppm mass error .

Advanced: How do researchers handle polymorphism or solvate formation during crystallization?

- Screening : Use 96-well plates with 50+ solvent systems (e.g., ethanol/water, acetone/heptane) to identify stable polymorphs.

- Thermal analysis : DSC detects endothermic events corresponding to phase transitions.

- Variable-temperature XRD : Resolves solvent-free vs. hydrate forms by monitoring unit cell changes .

Advanced: What in vitro models assess metabolic stability for pharmacokinetic profiling?

- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LCMS/MS. Calculate and Clint (intrinsic clearance).

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify isoform-specific interactions .

Basic: What safety protocols are critical for handling cyanocyclobutyl intermediates?

- Ventilation : Perform reactions in fume hoods due to HCN liberation risk.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Waste disposal : Neutralize cyanide-containing waste with NaOCl (10% v/v) before disposal .

Advanced: How are isotopic labeling strategies applied in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.